molecular formula C7H4NO3S- B184966 1,1-dioxo-1,2-benzothiazol-3-olate CAS No. 16766-82-8

1,1-dioxo-1,2-benzothiazol-3-olate

Cat. No.: B184966
CAS No.: 16766-82-8
M. Wt: 182.18 g/mol
InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxo-1,2-benzothiazol-3-olate typically involves the oxidation of o-toluenesulfonamide. This process can be carried out using various oxidizing agents such as potassium permanganate or sodium hypochlorite under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of sulfur dioxide and chlorine to oxidize o-toluenesulfonamide. The reaction is conducted in an aqueous medium, and the product is isolated through crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1-dioxo-1,2-benzothiazol-3-olate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition disrupts normal metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1,1-dioxo-1,2-benzothiazol-3-olate stands out due to its dual role as a sweetener and a versatile reagent in scientific research. Its unique chemical structure allows it to participate in a variety of reactions, making it valuable in multiple fields .

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZOJJKTDOEJC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NO3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872456
Record name Saccharinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-82-8
Record name Saccharinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-dioxo-1,2-benzothiazol-3-olate
Reactant of Route 2
1,1-dioxo-1,2-benzothiazol-3-olate
Reactant of Route 3
1,1-dioxo-1,2-benzothiazol-3-olate
Reactant of Route 4
1,1-dioxo-1,2-benzothiazol-3-olate
Reactant of Route 5
1,1-dioxo-1,2-benzothiazol-3-olate
Reactant of Route 6
1,1-dioxo-1,2-benzothiazol-3-olate

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